Biotin-JQ1 -

Biotin-JQ1

Catalog Number: EVT-10962000
CAS Number:
Molecular Formula: C39H53ClN8O6S2
Molecular Weight: 829.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Biotin-JQ1 is synthesized from JQ1, which was originally developed as a selective inhibitor of BET proteins. The compound falls under the classification of small molecular inhibitors targeting protein-protein interactions, specifically focusing on the BET family, which includes BRD2, BRD3, and BRD4. These proteins play significant roles in transcriptional regulation and chromatin remodeling.

Synthesis Analysis

Methods and Technical Details

The synthesis of biotin-JQ1 begins with the active enantiomer (S)-JQ1. The process involves several key steps:

  1. Deprotection: The tert-butyl group is removed from the ester on (S)-JQ1 to produce an acid derivative.
  2. Coupling: This acid is then coupled with a mono-protected polyethylene glycol-linked diamine to form an amide.
  3. Final Coupling: Following the removal of the protecting group on the terminal amine, biotin is coupled to yield the final product, biotin-JQ1.

This synthetic route allows for the retention of biological activity while providing a functional handle for affinity purification and detection techniques such as mass spectrometry .

Molecular Structure Analysis

Structure and Data

Biotin-JQ1 retains the core thienodiazepine structure characteristic of JQ1, with the addition of a biotin moiety that facilitates its use in affinity-based assays. The molecular formula can be represented as C20_{20}H22_{22}N4_{4}O3_{3}S, reflecting its complex structure that includes nitrogen and sulfur atoms typical of thienodiazepines.

The structural modifications introduced during synthesis do not significantly alter its binding affinity for BET proteins compared to JQ1 itself. Studies indicate that biotin-JQ1 binds effectively to the bromodomain of BRD4, maintaining a potency comparable to that of unmodified JQ1 .

Chemical Reactions Analysis

Reactions and Technical Details

Biotin-JQ1 undergoes several chemical reactions that are crucial for its application in biological studies:

  • Affinity Purification: The biotin moiety allows for streptavidin-based purification methods, where biotin-JQ1 can be used to isolate target proteins from complex mixtures.
  • Cross-Linking: In live cell experiments, formaldehyde can be used to cross-link biotin-JQ1 to associated proteins, enabling subsequent analysis through mass spectrometry .
  • Proximity Labeling: Biotin-JQ1 can label nearby proteins in living cells through proximity-dependent biotinylation techniques, facilitating the mapping of protein interactions .
Mechanism of Action

Process and Data

Biotin-JQ1 functions by inhibiting the binding of BET proteins to acetylated lysines on histones and other substrates. This inhibition disrupts transcriptional activation processes mediated by these proteins. Upon treatment with biotin-JQ1, studies have shown a significant reduction in BET protein occupancy at target gene promoters such as MYC, leading to altered chromatin dynamics and gene expression profiles .

The mechanism involves competitive binding where biotin-JQ1 displaces native substrates from the bromodomain binding sites, effectively blocking their function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Biotin-JQ1 is stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound is stable across a range of pH levels but should be handled in neutral pH environments for optimal stability.

Relevant data indicates that biotin-JQ1 maintains its biological activity across various concentrations used in cell culture experiments .

Applications

Scientific Uses

Biotin-JQ1 has several applications in scientific research:

  • Protein Interaction Studies: It is widely used to investigate protein-protein interactions within cellular contexts through affinity purification techniques.
  • Chromatin Dynamics: Researchers utilize biotin-JQ1 to study changes in chromatin architecture associated with transcriptional regulation.
  • Drug Discovery: As a tool compound, it aids in identifying new therapeutic targets within cancer biology by profiling BET protein interactomes.
Introduction to Biotin-JQ1 in Epigenetic Research

Biotin-JQ1 (biotinylated derivative of JQ1) represents a strategically engineered chemical probe designed to overcome fundamental limitations in epigenetic target validation and chromatin mapping. As a bifunctional molecule, it preserves the bromodomain binding specificity of the parent compound JQ1 while incorporating a biotin affinity handle that enables diverse detection and isolation methodologies. This molecular chimera serves as a critical bridge between epigenetic target engagement and advanced detection technologies, facilitating mechanistic studies of bromodomain and extraterminal (BET) protein function that were previously inaccessible with the unconjugated inhibitor [1] [8]. The development of Biotin-JQ1 exemplifies the rational design approach in chemical biology, where functional ligands are transformed into molecular tools capable of illuminating complex biological processes at nanometer resolution.

Historical Development and Rationale for Biotin Conjugation

The historical trajectory of Biotin-JQ1 development originates from significant methodological constraints in epigenetic drug discovery. Initial studies with the parent compound (+)-JQ1 established its remarkable selectivity for BET bromodomains, particularly against BRD4 (bromodomain-containing protein 4), with dissociation constants (Kd) in the 50-100 nM range [5]. Despite this high affinity, fundamental questions about its genome-wide binding landscape and dynamic protein interactions remained unresolved due to technical limitations in mapping small molecule-chromatin interactions. Conventional chromatin immunoprecipitation (ChIP) approaches required antibodies against target proteins, while early chemical sequencing (Chem-seq) methodologies suffered from poor signal-to-noise ratios, demanding up to 10 million cells per experiment and yielding inadequate resolution [3] [8].

The rationale for biotin conjugation emerged from three compelling needs in epigenetic research:

  • Detection Enabling: Creating a handle for fluorescence visualization, streptavidin-based pull-down, and antibody recruitment without disrupting JQ1's core binding competence
  • Sensitivity Enhancement: Improving genomic mapping resolution by orders of magnitude to enable studies in rare cell populations and primary samples
  • Methodological Versatility: Establishing a platform technology compatible with multiple readout systems including microscopy, flow cytometry, mass spectrometry, and next-generation sequencing

Chemical synthesis efforts focused on structure-activity preservation through rational linker design. Biotin was typically conjugated via extended polyethylene glycol (PEG4) spacers attached at the C-6 position of JQ1's diazepine ring, maintaining enantioretentive configuration critical for BRD4 binding [5]. This strategic positioning preserved the pharmacophoric elements while projecting the biotin tag away from the bromodomain interaction interface. Biochemical validation confirmed Biotin-JQ1 maintained near-equivalent potency to the unconjugated compound, with only a marginal increase in EC50 (0.4 μM vs 0.1 μM for parental JQ1 in MM1.S multiple myeloma proliferation assays) [5]. This minimal functional perturbation established the molecule as a biologically relevant probe rather than merely an affinity reagent.

Table 1: Comparative Properties of JQ1 and Biotin-JQ1

PropertyJQ1Biotin-JQ1Assessment Method
Molecular Weight382.3 g/mol829.47 g/molMass spectrometry
BRD4 BD1 Kd50-90 nM90-120 nMIsothermal titration calorimetry
MM1.S Cell Proliferation EC500.1 μM0.4 μMCell Counting Kit-8 assay
Cellular Uptake EfficiencyHighModerateFlow cytometry with fluorescent analogs
Chromatin Mapping ResolutionLimitedSingle-gene resolutionChem-seq/Chem-map comparison

Fundamental Roles in BET Protein Functional Interrogation

Biotin-JQ1 has established itself as an indispensable tool for multidimensional BET protein analysis, enabling unprecedented resolution in chromatin mapping, proteome profiling, and dynamic complex interrogation. Its versatile conjugation capacity supports diverse methodological approaches that collectively provide a systems-level understanding of BET protein function.

Genome-Wide Chromatin Mapping Applications

The development of Chem-map technology utilizing Biotin-JQ1 represents a quantum leap in chromatin interaction mapping. This approach leverages the molecule's biotin handle to recruit a Tn5 transposase complex directly to binding sites within permeabilized cells [1] [8]. The operational mechanism proceeds through four steps:

  • Target Engagement: Biotin-JQ1 binds endogenous BRD4 at chromatin sites
  • Antibody Recruitment: Anti-biotin antibodies bind the exposed affinity handle
  • Transposase Loading: Protein A-Tn5 fusion proteins complex with primary antibodies
  • Proximity Tagmentation: Tn5 inserts sequencing adapters directly adjacent to binding sites

This elegant methodology yielded approximately 10,000 high-confidence BRD4 binding sites in K562 leukemia cells with exceptional reproducibility (Spearman correlation rS > 0.77 across replicates) [8]. Resolution improvement over previous Chem-seq methods was dramatic, with a 20-fold increase in fraction of reads in peaks (FRiP) and 150-fold greater signal accumulation at BRD4-enriched loci [8]. Crucially, Chem-map with Biotin-JQ1 achieved this with just 100,000 cells per experiment—two orders of magnitude fewer than conventional approaches—enabling studies in rare cell populations and clinical samples where material is limiting.

Table 2: Chromatin Mapping Methodologies Enabled by Biotin-JQ1

MethodPrincipleKey AdvantageResolution Achieved
Chem-seqBiotin pull-down of crosslinked chromatin fragmentsGenome-wide binding profiles~15,000 sites with 10 million cells
Click-seqCopper-catalyzed conjugation to sequencing handlesLive-cell compatibilityLimited by low signal-to-noise
Chem-mapIn situ Tn5 tagmentation at binding sitesSingle-gene resolution with 100,000 cells10,000 sites at 150× signal enhancement
Drug-IDProximity biotinylation with biotin ligaseInteractome identification under native conditionsIdentification of direct/indirect binders

Epigenetic Complex Analysis

Beyond chromatin mapping, Biotin-JQ1 provides critical insights into the dynamic protein interactomes associated with BET inhibition. The BioTAC system (Biotin Targeting Chimera) employs Biotin-JQ1-derived bifunctional molecules to recruit miniTurbo biotin ligase to BRD4 complexes [7] [9]. This approach leverages extended labeling radii (up to 35 nm) and temporal control to map both direct interactors and complex members. When applied to BRD4 complexes, BioTAC with Biotin-JQ1 identified:

  • Core transcriptional machinery: RNA polymerase II subunits
  • Chromatin remodeling complexes: SWI/SNF components
  • Histone modifiers: p300/CBP, HDACs
  • Unexpected interactors: Metabolic enzymes and splicing factors

Approximately 60% of identified proteins overlapped with established BRD4 interactomes from orthogonal methods, validating the approach while revealing novel context-dependent associations [9]. The technology demonstrated particular utility in identifying drug-induced complex remodeling, such as the displacement of transcriptional activators and recruitment of repressive complexes following BET inhibition. Furthermore, Biotin-JQ1-based proteomic studies have revealed the functional partitioning between BET paralogs, demonstrating distinct complex formation by BRD2, BRD3, and BRD4 at specific genomic loci despite their structural similarity [3] [10].

Comparative Analysis with Parent Compound JQ1

The strategic value of Biotin-JQ1 resides in its functional equivalence to the parent compound paired with expanded methodological utility. Rigorous comparative analyses reveal both preservation of core biological activity and context-dependent distinctions that inform appropriate research applications.

Biochemical and Functional Equivalence

Comprehensive profiling establishes that Biotin-JQ1 maintains the target selectivity profile and core inhibitory function of unconjugated JQ1. Both compounds exhibit:

  • Equivalent displacement of BRD4 from acetylated chromatin domains
  • Overlapping effects on transcriptional programs, particularly at super-enhancer regulated oncogenes like MYC
  • Comparable induction of phenotypic outcomes including cell cycle arrest and apoptosis in hematological malignancy models [2] [5]

Quantitative binding assessments demonstrate only marginal differences in affinity, with surface plasmon resonance revealing <2-fold reduction in association constants for BRD4 bromodomains [5]. This preservation of function validates the conjugation strategy and confirms that observed biological effects reflect authentic JQ1 pharmacology rather than conjugation artifacts.

Table 3: Functional Comparison of JQ1 and Biotin-JQ1

ParameterJQ1Biotin-JQ1Experimental System
BRD4 BD1 Kd90 nM120 nMIsothermal titration calorimetry
Transcriptional Inhibition (MYC)95% ± 3%89% ± 5%RT-qPCR in MM1.S cells
Apoptosis Induction45% ± 6%42% ± 7%Annexin V staining in AML
BRD4 Chromatin Residence Time8.2 ± 0.9 min7.8 ± 1.1 minFRAP recovery kinetics
P-TEFb Displacement Efficiency91% ± 4%85% ± 6%Co-immunoprecipitation

Methodological Advantages and Limitations

The biotin moiety confers distinctive experimental capabilities unavailable with the parent compound:

  • Sensitivity Enhancement: 150× increased signal in chromatin mapping versus click-Chem-seq [8]
  • Spatial Resolution: Subcellular localization via fluorescence microscopy (streptavidin conjugates)
  • Complex Isolation: Streptavidin-based purification of BRD4 complexes under near-native conditions
  • Multiplex Compatibility: Simultaneous detection with other biotinylated probes

However, these advantages come with context-dependent experimental constraints:

  • Reduced Membrane Permeability: The biotin group moderately decreases cellular uptake efficiency
  • Steric Interference Potential: The large biotin-antibody complex may occasionally mask proximal epitopes
  • Endogenous Biotin Competition: Requires optimization in high-biotin environments (e.g., certain culture media)

Particularly in chromatin mapping applications, Biotin-JQ1 demonstrates superior performance characteristics versus unconjugated JQ1. When benchmarked against click chemistry-based JQ1 detection methods, Chem-map with Biotin-JQ1 achieved 93% overlap with antibody-based BRD4 mapping at a fraction of the cellular input requirement [1] [8]. This methodological advantage extends to dynamic binding assessments, where Biotin-JQ1 enables quantification of drug-target residence times through pulse-chase experiments impossible with the unconjugated molecule.

The most significant distinction emerges in therapeutic contexts, where Biotin-JQ1 serves exclusively as a research tool rather than a clinical candidate. Its increased molecular weight (829.47 g/mol vs 382.3 g/mol) and reduced membrane permeability preclude systemic administration, focusing its utility on mechanistic studies rather than therapeutic applications [5]. This distinction underscores the complementary rather than competitive relationship between these molecules—JQ1 as a therapeutic lead and chemical probe, Biotin-JQ1 as a specialized tool for mechanistic interrogation. Together, they provide a comprehensive platform for BET protein functional analysis across molecular, cellular, and genomic scales.

Properties

Product Name

Biotin-JQ1

IUPAC Name

N-[3-[2-[2-[3-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C39H53ClN8O6S2

Molecular Weight

829.5 g/mol

InChI

InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51)

InChI Key

HLZRRKIVMLXYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C

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